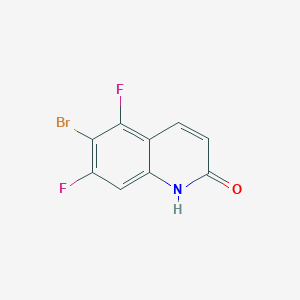

6-Bromo-5,7-difluoroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF2NO |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

6-bromo-5,7-difluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-8-5(11)3-6-4(9(8)12)1-2-7(14)13-6/h1-3H,(H,13,14) |

InChI Key |

VGFPOIWPVMGKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=CC(=C(C(=C21)F)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5,7 Difluoroquinolin 2 1h One and Its Substituted Analogues

Classical and Modified Approaches to 6-Bromo-5,7-difluoroquinolin-2(1H)-one Synthesis

Traditional methods for quinolinone synthesis often rely on cyclization and condensation reactions that have been foundational in heterocyclic chemistry for over a century. These methods are frequently adapted to accommodate the specific requirements of halogenated precursors.

The Knorr quinoline (B57606) synthesis, first reported by Ludwig Knorr in 1886, is a classic method for preparing 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) from β-ketoanilides under strong acidic conditions. wikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution, followed by dehydration. wikipedia.org

The general mechanism involves the condensation of an aniline (B41778) with a β-ketoester to form a β-ketoanilide intermediate. This intermediate is then subjected to cyclization using a dehydrating acid, such as sulfuric acid or polyphosphoric acid (PPA). wikipedia.org For the synthesis of halogenated quinolin-2(1H)-ones, appropriately substituted anilines are used as starting materials. For instance, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves the reaction of 4-bromoaniline (B143363) with a β-ketoester. researchgate.netpasteur.fr

The conditions of the Knorr cyclization can significantly influence the reaction outcome. Studies have shown that in some cases, a competing reaction can lead to the formation of 4-hydroxyquinolines. wikipedia.org For example, the reaction of benzoylacetanilide yields the 2-hydroxyquinoline (B72897) in the presence of excess polyphosphoric acid, but forms the 4-hydroxyquinoline (B1666331) when a smaller amount of PPA is used. wikipedia.org The choice of acid catalyst is also crucial; triflic acid has been recommended as a highly effective medium for Knorr cyclizations. wikipedia.org

The synthesis of the required β-ketoanilide precursor must also be optimized. The condensation between the aniline and the β-ketoester can sometimes yield an alternative crotonate product. Careful monitoring and adjustment of reaction conditions are necessary to ensure the selective formation of the desired anilide intermediate. researchgate.net

Table 1: Examples of Knorr Cyclization for Halogenated Quinolinones

| Starting Aniline | β-Ketoester/Equivalent | Cyclization Agent | Product | Reference |

| 4-Bromoaniline | Ethyl acetoacetate | Sulfuric Acid | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |

| 4-Bromoaniline | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Eaton's Reagent | 6-Bromo-4-hydroxyquinolin-2(1H)-one | chemicalbook.com |

| Benzoylacetanilide | (Self-condensation) | Polyphosphoric Acid (PPA) | 2-Hydroxyquinoline or 4-Hydroxyquinoline | wikipedia.org |

Beyond the Knorr synthesis, other ring-closing strategies are employed to construct the quinolinone core. One such method is the reductive cyclization of 2'-nitrochalcones. This approach is particularly useful for synthesizing 2-aryl-substituted 4-quinolones. mdpi.com While traditionally requiring pressurized carbon monoxide, recent advancements have introduced formic acid/acetic anhydride (B1165640) as a CO surrogate, making the procedure more accessible. mdpi.com This method allows for the synthesis of various substituted quinolones in high yields.

Another approach involves the cyclization of ortho-halogenated N-acylbenzylamines. This can be achieved using strong bases like potassium amide in liquid ammonia (B1221849) or lithium diisopropylamide in tetrahydrofuran, under either photolytic or thermal conditions, to yield dihydroisoquinolones. rsc.org While this yields a different isomer class, the underlying principle of intramolecular cyclization of a halogenated precursor is relevant.

Direct halogenation of a pre-formed quinolinone ring is also a viable strategy. For example, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one has been synthesized by treating 7-fluoro-3,4-dihydroquinolin-2(1H)-one with N-Bromosuccinimide (NBS) in DMF. chemicalbook.com This highlights a late-stage functionalization approach to introduce the desired halogen pattern.

Contemporary and Innovative Synthetic Routes

Modern synthetic chemistry has introduced powerful new techniques that offer advantages in terms of efficiency, safety, and molecular diversity. These include photochemical methods, continuous flow processes, and advanced metal-catalyzed reactions.

Photochemical reactions, initiated by the absorption of light, can drive unique chemical transformations. researchgate.net Photochemical radical cyclization has been developed for the synthesis of fluorine-containing quinoxalinones, a related class of N-heterocycles. researchgate.net This suggests the potential for similar strategies to be applied to the synthesis of difluoroquinolinones. Such reactions often proceed through radical intermediates, enabling bond formations that are challenging via traditional thermal methods. The versatility of photochemical methods could allow for the construction of the difluoroquinolinone core from appropriately designed precursors under mild conditions.

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering superior control over reaction parameters, enhanced safety, and potential for scalability. nih.gov Flow reactors have been successfully used for the synthesis of quinoline and tetrahydroquinoline products, sometimes in a telescoped manner combining multiple reaction steps. researchgate.netresearchgate.net

The benefits of flow chemistry are particularly evident in photochemical syntheses, where the high surface-area-to-volume ratio of microreactors allows for efficient irradiation. acs.org A continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines, demonstrating the method's utility in creating valuable building blocks. acs.org Similarly, heterogeneous catalytic systems, such as a Ru-Fe/γ-Al2O3 catalyst, have been used in continuous flow reactors to synthesize 2-methylquinoline (B7769805) compounds from nitroarenes. rsc.org This approach avoids hazardous reagents and aligns with the principles of green chemistry. rsc.org These methodologies could be adapted for the large-scale, safe, and efficient production of precursors required for this compound.

Table 2: Continuous Flow Applications in Quinoline Synthesis

| Reaction Type | Key Features | Products | Reference |

| Photochemical Tandem Process | High-power LED irradiation; telescoped hydrogenation | Substituted quinolines and tetrahydroquinolines | researchgate.net |

| Photochemical Synthesis | From 2-(azidomethyl)-3-(aryl)prop-2-enenitriles | 3-Cyanoquinolines | acs.org |

| Heterogeneous Catalysis | Ru-Fe/γ-Al2O3 catalyst; hydrogen transfer reaction | 2-Methylquinolines | rsc.org |

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including quinoline and quinolinone derivatives. ias.ac.in These methods often provide higher yields and greater functional group tolerance compared to traditional routes. nih.gov

Palladium-catalyzed reactions are particularly prominent. One strategy involves a Heck coupling reaction of iodo-substituted pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization to afford quinolin-2(1H)-ones. nih.gov Another palladium-catalyzed approach is the coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds to directly form 3-substituted quinolin-2(1H)-ones. nih.gov

Copper-catalyzed reactions also provide efficient routes. A one-pot, three-component reaction between anilines, aldehydes, and terminal alkynes can be used to synthesize 2,4-disubstituted quinolines. ias.ac.inresearchgate.net Furthermore, ruthenium pincer complexes have been shown to be highly efficient catalysts for the synthesis of quinolines via acceptorless dehydrogenative coupling of alcohols, a process that generates only water and hydrogen as byproducts. rsc.org The diversity of metal-catalyzed reactions offers a broad toolkit for constructing the core structure of complex quinolinones from various readily available starting materials. ias.ac.innih.gov

Regioselective Introduction of Bromine and Fluorine Substituents

The precise placement of bromine and fluorine atoms on the quinolin-2(1H)-one scaffold is critical and is governed by the principles of electrophilic aromatic substitution, wherein the directing effects of existing substituents play a paramount role.

A logical synthetic pathway commences with a suitably substituted aniline precursor, namely 3,5-difluoroaniline (B1215098). This starting material already contains the desired fluorine atoms at what will become the C5 and C7 positions of the quinolinone ring. The synthesis of 3,5-difluoroaniline itself can be achieved through various reported methods, often starting from 1,3,5-trichlorobenzene (B151690) or through processes involving diazotization and reduction of halogenated anilines.

The construction of the quinolinone ring can then be accomplished through established methods such as the Conrad-Limpach or Knorr synthesis. For instance, the reaction of 3,5-difluoroaniline with a β-ketoester like diethyl malonate, followed by a high-temperature cyclization, would yield the 5,7-difluoroquinolin-2(1H)-one precursor.

The subsequent and crucial step is the regioselective bromination of 5,7-difluoroquinolin-2(1H)-one to introduce a bromine atom specifically at the C6 position. The quinolin-2(1H)-one system is considered an activated aromatic ring for electrophilic substitution due to the electron-donating effect of the nitrogen atom and the lactam functionality. The directing influence of the substituents on the benzene (B151609) ring dictates the position of the incoming electrophile.

In the case of 5,7-difluoroquinolin-2(1H)-one, the two fluorine atoms at positions 5 and 7 are ortho, para-directing but also deactivating due to their high electronegativity. However, the position C6 is situated para to the C7-fluorine and ortho to the C5-fluorine. More importantly, it is para to the activating amino group of the quinolinone ring, making it the most electronically enriched and sterically accessible position for electrophilic attack.

Common brominating agents for such transformations include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. wikipedia.orgmissouri.educommonorganicchemistry.com The use of NBS is often preferred to minimize over-bromination and the formation of side products. wikipedia.org

Optimization of Reaction Conditions and Isolation Procedures for this compound

The optimization of the bromination reaction is critical to maximize the yield and purity of the desired this compound. Key parameters that are typically investigated include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Reaction Conditions:

For the bromination of the 5,7-difluoroquinolin-2(1H)-one precursor, a systematic approach to optimization would involve screening different conditions. The use of N-Bromosuccinimide as the brominating agent is a common starting point due to its selectivity. wikipedia.org

| Parameter | Variation | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | NBS is often milder and more selective, reducing the risk of polybromination. Br₂ in acetic acid is a more traditional and potent option. |

| Solvent | Acetic Acid, Chloroform (B151607), Carbon Tetrachloride, N,N-Dimethylformamide (DMF) | The choice of solvent can influence the solubility of the reactants and the reactivity of the brominating agent. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. |

| Stoichiometry | 1.0 to 1.2 equivalents of brominating agent | A slight excess of the brominating agent may be required to ensure complete conversion of the starting material. |

| Catalyst/Initiator | None (for electrophilic substitution) | For electrophilic aromatic substitution on an activated ring, a catalyst is often not necessary. |

A typical starting point for optimization would be the reaction of 5,7-difluoroquinolin-2(1H)-one with 1.1 equivalents of NBS in a solvent like chloroform or DMF at room temperature. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, the temperature can be gradually increased.

Isolation and Purification:

Once the reaction is complete, the isolation of this compound from the reaction mixture is a critical step. A standard work-up procedure would likely involve the following steps:

Quenching: Any excess brominating agent is quenched, for example, by the addition of a sodium thiosulfate (B1220275) solution.

Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude product is then purified to obtain the final compound in high purity. The most common method for purification is column chromatography on silica (B1680970) gel. The choice of eluent system (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from any unreacted starting material or byproducts.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5,7 Difluoroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity and Electronic Environments

¹H NMR spectroscopy would be utilized to identify the number of chemically distinct protons, their connectivity through spin-spin coupling, and their electronic environment. For 6-Bromo-5,7-difluoroquinolin-2(1H)-one, one would expect to observe signals corresponding to the aromatic protons on the quinolinone ring system and the N-H proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

¹³C NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would provide insight into the electronic structure of the molecule, with the carbons bonded to the electronegative fluorine and bromine atoms exhibiting characteristic shifts.

Hypothetical ¹H and ¹³C NMR Data Table for this compound (Note: This table is illustrative and does not represent actual experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 (C=O) |

| C3 | Doublet | ~115-120 |

| C4 | Doublet | ~135-140 |

| C4a | - | ~120-125 |

| C5 | - | ~150-155 (d, ¹JCF) |

| C6 | - | ~100-105 |

| C7 | - | ~155-160 (d, ¹JCF) |

| C8 | Doublet of doublets | ~110-115 |

| C8a | - | ~140-145 |

Characterization via Fluorine-19 (¹⁹F) NMR for Fluorinated Quinolinones

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an indispensable tool. This technique is highly sensitive and provides information about the chemical environment of the fluorine atoms. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C5 and C7 positions. The chemical shifts and coupling constants (J-coupling) to neighboring protons and carbons would further confirm their positions on the quinolinone ring.

Application of Two-Dimensional NMR Techniques for Complex Structural Assignment

To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments would be necessary. These would likely include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₅BrF₂NO), HRMS would be expected to provide an experimental mass-to-charge ratio (m/z) that is within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. The isotopic pattern of the signals would also be characteristic, particularly due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Hypothetical HRMS Data Table for this compound (Note: This table is illustrative and does not represent actual experimental data.)

| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

|---|

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational frequencies would include:

N-H stretch: A broad band typically in the region of 3200-3400 cm⁻¹.

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinolinone system.

C-F stretches: Strong absorptions typically found in the 1000-1300 cm⁻¹ range.

C-Br stretch: A weaker absorption at lower frequencies, typically in the 500-650 cm⁻¹ region.

Hypothetical FT-IR Data Table for this compound (Note: This table is illustrative and does not represent actual experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| C=O Stretch | ~1660 |

| C=C/C=N Aromatic Stretch | ~1600, 1550, 1480 |

| C-F Stretch | ~1250, 1100 |

Raman Spectroscopy

Detailed Raman spectroscopic data for this compound has not been reported in the scientific literature. A Raman spectrum of this compound would be expected to provide valuable information about its molecular vibrations, offering a vibrational fingerprint that is unique to its structure.

Analysis of the Raman spectrum would focus on identifying characteristic vibrational modes for the quinolinone core and its substituents. Key spectral regions of interest would include:

Carbonyl Stretching: A strong band corresponding to the C=O stretching vibration of the lactam group in the quinolinone ring. The position of this band would be sensitive to the electronic effects of the bromine and fluorine substituents.

Aromatic C-C and C-H Vibrations: A series of bands associated with the stretching and bending modes of the aromatic rings.

C-F and C-Br Vibrations: Characteristic bands for the carbon-fluorine and carbon-bromine stretching vibrations, which would confirm the presence and local environment of the halogen substituents.

A hypothetical data table for the expected prominent Raman shifts is presented below for illustrative purposes, based on general knowledge of related compounds.

Interactive Data Table: Hypothetical Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O Stretch | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium |

| Aromatic C-H In-Plane Bend | 1000-1300 | Medium |

| C-F Stretch | 1100-1350 | Strong |

| C-Br Stretch | 500-650 | Medium |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not available.

Electronic Absorption (UV-Vis) and Photophysical Properties

The electronic absorption and photophysical properties of this compound have not been experimentally determined and reported. Such studies would provide insight into the electronic transitions of the molecule and its behavior upon excitation with light.

A typical investigation would involve:

UV-Vis Absorption Spectroscopy: Measurement of the absorption spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to π-π* and n-π* electronic transitions within the conjugated quinolinone system. The molar absorptivity (ε) at these wavelengths would also be determined.

Photoluminescence Spectroscopy: Measurement of the fluorescence and/or phosphorescence emission spectra upon excitation at the absorption maxima would provide information on the emissive properties of the molecule, including the emission wavelengths and quantum yields.

The substitution pattern, with two electron-withdrawing fluorine atoms and a bromine atom, would be expected to influence the energy of the electronic transitions compared to the unsubstituted quinolin-2(1H)-one.

Interactive Data Table: Hypothetical Photophysical Data for this compound

| Parameter | Expected Value |

| Absorption λmax (nm) | 300-350 |

| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ |

| Emission λmax (nm) | 380-450 |

| Fluorescence Quantum Yield | 0.1-0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not available.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A definitive single-crystal X-ray structure of this compound has not been published. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable crystal of the compound be grown and analyzed, the resulting data would provide:

Unambiguous Confirmation of Connectivity: Absolute confirmation of the atomic connections and the location of the bromo and difluoro substituents on the quinolinone ring.

Detailed Geometric Parameters: Precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-stacking interactions.

While no specific data exists for the title compound, analysis of related structures, such as other halogenated quinolinones, indicates that such molecules are typically planar and can exhibit various intermolecular interactions that influence their solid-state properties. For instance, the crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reveals detailed bond lengths and angles that define its molecular geometry. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~6-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not available.

A comprehensive review of scientific literature and databases reveals a lack of specific published research focusing on the computational and theoretical investigations of this compound. While this compound is available commercially and may be used in various research contexts, detailed studies concerning its quantum chemical calculations, frontier molecular orbitals, and other theoretical parameters as requested are not present in the accessible public domain.

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the user's outline based on existing, verifiable research findings. The generation of content for the specified sections would require access to primary research data that has not been published.

To fulfill the user's request for an article structured around the provided outline with the understanding that specific experimental or computational data for this compound is not available, a general, illustrative overview of the methodologies can be provided. This will explain the type of information that would be obtained from such analyses, using the compound as a theoretical subject.

Reactivity and Strategic Derivatization of 6 Bromo 5,7 Difluoroquinolin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C-6 position is the most versatile handle for derivatization via palladium-catalyzed cross-coupling reactions. This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. This would enable the introduction of various aryl or heteroaryl substituents at the 6-position, significantly expanding the structural diversity of the quinolinone core. A typical catalytic system would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water.

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-quinolinone with alkenes to form substituted olefins. vulcanchem.com This method is useful for introducing vinyl groups, which can serve as handles for further functionalization. Common conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base. vulcanchem.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalytic system of palladium and copper(I) iodide in the presence of a base like triethylamine. Research on related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones has shown that Sonogashira reactions can be performed regioselectively. molbase.com

Buchwald-Hartwig Amination: This reaction is crucial for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position. Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have demonstrated the successful and selective Buchwald-Hartwig amination at the bromo position. nih.gov This suggests that 6-Bromo-5,7-difluoroquinolin-2(1H)-one would similarly undergo amination using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu).

Table 1: Predicted Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, DIPEA | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Fluorine Positions

The fluorine atoms at the C-5 and C-7 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinolinone ring system. This allows for the displacement of one or both fluorine atoms by various nucleophiles.

The rate-determining step in SNAr is the initial attack of the nucleophile on the electron-deficient aromatic ring. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, making it the best leaving group among halogens for this type of reaction. Consequently, nucleophiles such as amines, alkoxides, and thiols can be introduced at these positions, typically under basic conditions. The regioselectivity of the substitution (C-5 vs. C-7) would likely be influenced by steric and electronic factors of both the quinolinone substrate and the incoming nucleophile.

Functionalization at the Quinolinone Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the quinolinone ring is a secondary amine (within a lactam structure) and can be readily functionalized.

N-alkylation: The N-H proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion, which can then be reacted with various alkylating agents (e.g., alkyl halides, tosylates) to introduce alkyl groups at the N-1 position. This modification can significantly alter the compound's physical properties, such as solubility and lipophilicity.

N-acylation: Similarly, the nitrogen can be acylated using acyl chlorides or anhydrides under basic conditions to form N-acyl derivatives. This introduces an amide functionality which can be used to modulate the electronic properties of the quinolinone system or to introduce further points of diversity.

Regioselective Transformations on the Quinoline (B57606) Ring System

Beyond the primary reactive sites, other positions on the quinoline ring could potentially undergo regioselective functionalization. While the electron-poor nature of the ring system, due to the fluorine and quinolinone moieties, makes electrophilic aromatic substitution challenging, specific directed reactions might be possible. For instance, directed ortho-metalation could potentially be used to functionalize the C-8 position if a suitable directing group were installed on the nitrogen. However, such transformations would require careful optimization to control regioselectivity.

Generation of Diverse Chemical Libraries from this compound

The orthogonal reactivity of the different functional groups on the this compound scaffold makes it an excellent starting material for the generation of diverse chemical libraries for high-throughput screening. A synthetic strategy could involve:

Scaffold Derivatization: Performing a palladium-catalyzed cross-coupling reaction at the C-6 bromo position to introduce a first level of diversity.

Nitrogen Functionalization: Subsequently, performing N-alkylation or N-acylation to add a second set of diverse substituents.

Fluorine Substitution: Finally, using SNAr reactions to replace one or both fluorine atoms with a third set of building blocks.

By systematically varying the reactants in each step, a large and structurally diverse library of novel compounds can be efficiently synthesized from this single, versatile starting material. This strategic approach is highly valuable in drug discovery programs for the exploration of structure-activity relationships (SAR).

The Role of 6 Bromo 5,7 Difluoroquinolin 2 1h One As a Versatile Synthetic Building Block

Precursor for the Synthesis of Advanced Heterocyclic Systems

The utility of 6-Bromo-5,7-difluoroquinolin-2(1H)-one as a synthetic precursor lies in the orthogonal reactivity of its functional groups. The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This site is amenable to palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the N-H group of the quinolinone ring can be functionalized through alkylation or arylation, providing another axis for structural modification. acs.org The electron-withdrawing nature of the fluorine atoms at the C-5 and C-7 positions modulates the reactivity of the entire scaffold, influencing the reaction conditions required for these transformations and affecting the electronic properties of the resulting derivatives. This multi-faceted reactivity allows for the sequential and controlled construction of advanced heterocyclic systems with tailored properties.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are a powerful tool for rapidly generating molecular complexity with high atom economy. rsc.org While direct participation of this compound in a classical MCR is not extensively documented, its derivatives are ideal candidates for such processes. For instance, the bromo group can be converted into other functional groups, such as an alkyne via a Sonogashira coupling. This modified quinolinone could then serve as a key component in MCRs like the A³-coupling (aldehyde, amine, alkyne) to construct more elaborate fused heterocyclic systems. rsc.org The synthesis of quinoline (B57606) derivatives through MCRs is a well-established strategy, highlighting the potential for scaffolds like this to be incorporated into complex, one-pot synthetic sequences. rsc.orgacs.org

The true versatility of this compound is most evident in its use for creating libraries of analogues with diverse substitution patterns. The C-6 bromine is the primary site for derivatization, allowing for the introduction of a wide array of functional groups. Synthetic tuning at this position, as well as at the N-1 and C-2 positions in related halogenated quinoline systems, has been shown to have a significant impact on the biological and physical properties of the resulting molecules. nih.gov By systematically replacing the bromine with different aryl, alkyl, amino, or other functional moieties, chemists can fine-tune the molecule's characteristics for specific applications.

Below is a table illustrating potential analogue designs based on established reactions for similar bromo-heterocyclic scaffolds.

| Position of Modification | Reaction Type | Example Substituent (R) | Resulting Structure |

| C-6 | Suzuki Coupling | Phenylboronic acid | 6-Phenyl-5,7-difluoroquinolin-2(1H)-one |

| C-6 | Sonogashira Coupling | Phenylacetylene | 6-(Phenylethynyl)-5,7-difluoroquinolin-2(1H)-one |

| C-6 | Buchwald-Hartwig Amination | Morpholine | 6-(Morpholin-4-yl)-5,7-difluoroquinolin-2(1H)-one |

| N-1 | Alkylation | Methyl iodide | 6-Bromo-1-methyl-5,7-difluoroquinolin-2(1H)-one |

| N-1 | N-Vinylation | Vinyl fluoride | 6-Bromo-5,7-difluoro-1-(fluorovinyl)quinolin-2(1H)-one acs.org |

Importance in Structure-Driven Design of Complex Molecules in Chemical Research

Structure-driven design relies on a deep understanding of how a molecule's chemical structure dictates its function and properties. nih.gov Halogenated quinolinones are exemplary scaffolds in this regard. The rigid quinolinone core provides a stable, predictable platform for orienting substituents in three-dimensional space. The type and position of halogen atoms play a critical role in modulating the molecule's conformation and electronic profile. nih.gov

The this compound scaffold is important for several reasons:

Regiochemical Control: The bromine at C-6 provides a specific site for reaction, ensuring that modifications occur predictably at that position.

Electronic Modulation: The two fluorine atoms are strong electron-withdrawing groups. Their presence significantly alters the electron distribution of the aromatic system, impacting properties like the acidity of the N-H bond, the molecule's dipole moment, and its ability to participate in π-stacking interactions.

Physicochemical Tuning: Halogens are known to improve pharmacokinetic properties in drug candidates. Fluorine can enhance metabolic stability and membrane permeability, while bromine can serve as a handle for further reactions or contribute to binding affinity.

This ability to rationally tune multiple properties through targeted chemical modifications makes this scaffold a powerful tool for designing complex molecules with desired biological activities or material properties. mdpi.comnih.gov

Potential in Material Science and Chemical Biology Tool Development (as a scaffold)

The quinoline core is not only a privileged structure in medicine but also an attractive scaffold for fluorescent probes and materials science. nih.gov Its extended π-conjugated system often imparts fluorescent properties. The introduction of electron-withdrawing fluorine atoms and a modifiable bromine position on the this compound scaffold provides an excellent platform for developing novel functional molecules.

In Material Science: The scaffold could be used to construct organic light-emitting diode (OLED) materials. By attaching electron-donating groups at the C-6 position via cross-coupling, potent donor-π-acceptor (D-π-A) chromophores could be synthesized. The inherent photophysical properties of the difluoro-quinolinone core would serve as the acceptor and emissive component.

In Chemical Biology: The quinoline scaffold is highly tunable and has been successfully developed into fluorescent probes for live-cell imaging. nih.gov The this compound core could be elaborated into chemical tools such as:

Fluorescent Probes: The bromine could be replaced with environmentally sensitive fluorophores or moieties that change their emission properties upon binding to a specific biological target (e.g., a protein or nucleic acid).

Bio-conjugation Handles: The bromo group can be converted to an azide (B81097) or alkyne, allowing the quinolinone scaffold to be attached to biomolecules using click chemistry. This could be used to label proteins or to develop targeted drug-delivery systems.

The combination of a rigid, fluorescent-capable core with multiple points for synthetic diversification makes this compound a promising platform for creating next-generation tools for materials and life sciences.

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches for Quinolinone Synthesis

Traditional methods for synthesizing quinoline (B57606) and quinolinone derivatives often rely on harsh conditions, such as high temperatures and the use of hazardous reagents and solvents, leading to significant environmental concerns. google.com The modern emphasis on sustainable chemistry has spurred the development of greener alternatives applicable to the synthesis of complex heterocyclic systems like 6-Bromo-5,7-difluoroquinolin-2(1H)-one.

Key green strategies focus on improving energy efficiency, minimizing waste, and utilizing less hazardous materials. Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. benthamdirect.comnih.govnih.gov For quinolinone synthesis, microwave irradiation can facilitate key cyclization steps, such as the Friedländer synthesis, in minutes instead of hours, often using greener solvents like acetic acid or even under solvent-free conditions. nih.gov

Another promising technique is ultrasound-assisted synthesis. The use of ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govnih.govrsc.org This method offers benefits in energy consumption and can be considered an environmentally friendly approach for synthesizing quinoline-based hybrids and derivatives. nih.govrsc.org

The choice of catalysts and solvents is also critical. Research is moving towards the use of reusable, heterogeneous catalysts, including nanocatalysts and solid-supported acids, which simplify product purification and reduce waste. rsc.orgmdpi.comnih.gov The replacement of volatile organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions further enhances the green credentials of these synthetic protocols. nih.govnih.gov

| Green Chemistry Approach | Description | Potential Advantages for Quinolinone Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often resulting in rapid and uniform heating. | Dramatically reduced reaction times (minutes vs. hours), higher yields, improved product purity, and potential for solvent-free reactions. benthamdirect.comnih.govacs.org | benthamdirect.comnih.govacs.org |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce acoustic cavitation, enhancing chemical reactivity. | Shorter reaction times, increased yields, milder reaction conditions, and reduced energy consumption. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| Nanocatalysis | Uses catalysts in the nanometer size range, offering high surface area-to-volume ratios and unique catalytic properties. | High efficiency, excellent yields, mild reaction conditions, and catalyst reusability, reducing waste and cost. nih.gov | nih.gov |

| Use of Green Solvents/Solvent-Free Conditions | Replaces hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids, or eliminates the solvent entirely. | Reduced environmental impact, simplified workup procedures, and enhanced safety. nih.govnih.gov | nih.govnih.gov |

| Reusable Solid Acid Catalysts | Employs solid-supported acid catalysts (e.g., Nafion NR50) that can be easily recovered and reused. | Simplified purification, reduced corrosive waste, and improved process economics through catalyst recycling. mdpi.com | mdpi.com |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and structural features of this compound make it a prime candidate for exploring novel chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, amplified by the fluorine substituents, alongside the reactive C-Br bond, opens doors to reactivity beyond traditional methods.

One of the most exciting frontiers is in the field of photochemistry. Quinolinones have been shown to undergo a reversible [2π + 2π] cycloaddition when exposed to light, forming cyclobutane-linked dimers. acs.orgacs.org Remarkably, these dimers can undergo a clean, symmetrical, and quantitative thermal cleavage back to the monomer units at elevated temperatures. acs.orgacs.org This orthogonal photochemical bond formation and thermal bond cleavage offer unprecedented control over covalent interactions. The specific halogen substituents in this compound could further tune the photophysical properties and the stability of the resulting dimers, making it a valuable building block for stimuli-responsive materials.

Another area of intense research is the regioselective functionalization of the quinoline core through C-H activation. mdpi.commdpi.comrsc.orgnih.gov Transition-metal catalysis enables the direct introduction of new functional groups (e.g., aryl, alkyl, or alkenyl) onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. mdpi.comnih.govnih.gov The directing-group ability of the lactam moiety and the electronic influence of the halogens in this compound could lead to novel and highly selective C-H functionalization patterns, providing rapid access to a diverse range of complex derivatives.

| Transformation Type | Description | Potential for this compound | References |

|---|---|---|---|

| Photochemical [2π + 2π] Cycloaddition | Light-induced dimerization of the quinolinone alkene moiety to form a cyclobutane (B1203170) ring. | The fluorine atoms may alter the excited-state reactivity, potentially influencing the efficiency and wavelength dependence of the cycloaddition. acs.orgacs.org | acs.orgacs.org |

| Thermal Cycloreversion | Heat-induced cleavage of the cyclobutane dimer back to two quinolinone monomers. | Provides a reversible covalent system, enabling applications in recyclable polymers and self-healing materials. The stability of the dimer could be tuned by the substituents. acs.org | acs.org |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the quinolinone core, catalyzed by metals like Rh, Pd, or Cu. | Offers a highly atom-economical route to introduce new substituents at various positions, with regioselectivity potentially guided by the existing functional groups. mdpi.comrsc.orgnih.gov | mdpi.comrsc.orgnih.gov |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki, Heck, or Buchwald-Hartwig utilizing the C-Br bond at the 6-position. | Allows for the straightforward introduction of a wide variety of aryl, vinyl, or amino groups, serving as a key step in the synthesis of complex molecules. | General Knowledge |

| Photoredox Halogenation | Visible-light-induced halogenation at the C-3 position using photocatalysts. | Provides a mild and efficient method for further functionalization of the quinolinone core, creating precursors for other transformations. researchgate.net | researchgate.net |

High-Throughput Synthesis and Automated Platforms

The drive to accelerate drug discovery and materials development has led to the adoption of high-throughput synthesis and automated chemistry platforms. syrris.comvapourtec.comlabmanager.com These technologies enable the rapid generation and screening of large libraries of compounds, significantly speeding up the identification of molecules with desired properties. syrris.comnih.govnih.gov

Automated flow chemistry systems are particularly well-suited for creating libraries of derivatives based on a core scaffold like this compound. syrris.comresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to highly reproducible results and facilitates the rapid optimization of reaction conditions. syrris.comresearchgate.net By integrating automated reagent injection, in-line purification, and analysis, a flow chemistry platform can synthesize and evaluate hundreds of distinct quinolinone analogues per day. syrris.com

For example, an automated platform could be programmed to react this compound with a diverse set of boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig amination) from a 96-well plate. The system would perform each reaction serially, purify the product, and perhaps even conduct a preliminary biological or physical properties screen, generating vast amounts of data in a short period. This approach is invaluable for exploring structure-activity relationships (SAR) and discovering new lead compounds for pharmaceutical applications or functional materials. vapourtec.comacs.org

Advanced Applications in Chemical Synthesis and Materials Innovation

The unique combination of a reactive bromine handle, electron-modulating fluorine atoms, and a photochemically active quinolinone core positions this compound as a valuable building block for advanced applications.

In materials science, the reversible photochemical and thermal reactivity of the quinolinone scaffold is being harnessed to create next-generation stimuli-responsive and recyclable polymer networks. acs.orgacs.org Quinolinone units can be incorporated into polymer chains. Upon irradiation with light, these units dimerize, crosslinking the polymer chains to form a robust network material. acs.org Subsequent heating can break these crosslinks, reverting the material to its original linear polymer form, allowing it to be reprocessed and recycled with unprecedented efficiency. acs.org This "on-demand" assembly and disassembly of materials opens up possibilities for advanced coatings with reversible debonding, self-healing materials, and more sustainable plastics. acs.orgacs.org

Furthermore, the extended π-conjugated system of the quinoline core suggests potential applications in organic electronics. rsc.orgrsc.org Functionalized quinolines have been investigated as active layers in organic field-effect transistors (OFETs). rsc.orgrsc.org By strategically modifying the this compound scaffold, for instance, by introducing electron-donating or -accepting groups via cross-coupling reactions, it may be possible to tune its electronic properties (e.g., HOMO/LUMO energy levels) for use as a p-channel or n-channel semiconductor material. rsc.org The solution-processability of such tailored quinolinone derivatives could enable the fabrication of low-cost, flexible electronic devices.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-5,7-difluoroquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation (bromination/fluorination) and cyclization of quinoline precursors. For example:

- Bromination : Use electrophilic brominating agents (e.g., NBS) at 0–25°C in DCM, monitoring via TLC .

- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., KF in DMF) at 80–100°C, with reaction progress tracked by ¹⁹F NMR .

- Cyclization : Employ acid catalysis (e.g., H₂SO₄) to form the lactam ring, ensuring anhydrous conditions to avoid hydrolysis .

Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for slower kinetics) and use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using ¹H/¹³C/¹⁹F NMR. The quinoline proton (H-1) appears as a singlet at δ 8.2–8.5 ppm, while fluorine substituents split neighboring protons into doublets .

- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane). Refine using SHELXL and validate with PLATON . For example, bond angles around Br and F atoms should align with sp² hybridization (120° ± 2°) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 272.96 (C₉H₄BrF₂NO⁺) with isotopic patterns matching Br/F .

Q. What solvents are suitable for dissolving this compound in biochemical assays?

- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, acetone) due to the compound’s moderate solubility (~5–10 mg/mL). Avoid aqueous buffers unless surfactants (e.g., Tween-80) are added . For HPLC, use acetonitrile/water (70:30) with 0.1% formic acid to enhance ionization .

Advanced Research Questions

Q. How do electronic effects of bromine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor via GC-MS for biphenyl product formation .

- Fluorine : Electron-withdrawing effects deactivate the ring toward electrophilic substitution but stabilize intermediates in SNAr reactions. For example, replace Br with amines using CuI/L-proline catalysis in DMSO .

Q. What computational strategies can predict the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with kinase PDB structures (e.g., EGFR, PDB: 1M17). Parameterize halogen bonds (Br/F) with AMBER force fields. Validate docking poses with MD simulations (100 ns) to assess stability .

- QSAR Models : Train on halogenated quinoline datasets to correlate substituent positions (C-5/C-7) with IC₅₀ values. Use Random Forest regression (R² > 0.85) .

Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs with Cl/I substituents?

- Methodological Answer :

- Biological Assays : Test against E. coli DNA gyrase. Br analogs show 10-fold higher inhibition (IC₅₀ = 0.5 µM) vs. Cl (IC₅₀ = 5 µM) due to enhanced hydrophobic interactions .

- Physicochemical Profiling : Compare logP (Br: 2.1 vs. F: 1.8) and polar surface area (Br: 45 Ų vs. I: 50 Ų) to rationalize membrane permeability differences .

Q. What experimental and computational methods resolve contradictions in reported biological activities of halogenated quinolines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1259351) and apply Fisher’s exact test to identify outliers .

- Crystallographic Validation : Solve co-crystal structures with target enzymes (e.g., topoisomerase II) to confirm binding modes. Refine using SHELX and analyze halogen-bond distances (Br···O < 3.3 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.